6-Iminocyclohexa-2,4-dien-1-one

Green Chemistry Biocatalysis 1,4-Benzoxazine Synthesis

6-Iminocyclohexa-2,4-dien-1-one (CAS 4377-76-8), also known as 1,2-benzoquinone monoimine (o-BQMI), is the monoimine derivative of 1,2-benzoquinone. It is a highly reactive, transient ortho-quinonoid species that serves as a versatile intermediate in organic synthesis, particularly in [4+2] cycloadditions to construct 1,4-benzoxazine scaffolds.

Molecular Formula C6H5NO
Molecular Weight 107.11 g/mol
CAS No. 4377-76-8
Cat. No. B1257432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iminocyclohexa-2,4-dien-1-one
CAS4377-76-8
Molecular FormulaC6H5NO
Molecular Weight107.11 g/mol
Structural Identifiers
SMILESC1=CC(=N)C(=O)C=C1
InChIInChI=1S/C6H5NO/c7-5-3-1-2-4-6(5)8/h1-4,7H
InChIKeyPEARLFKWERPXDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Iminocyclohexa-2,4-dien-1-one (1,2-Benzoquinone Monoimine): A Reactive ortho-Quinonoid Intermediate with Distinct Regio- and Stereoelectronic Properties


6-Iminocyclohexa-2,4-dien-1-one (CAS 4377-76-8), also known as 1,2-benzoquinone monoimine (o-BQMI), is the monoimine derivative of 1,2-benzoquinone. It is a highly reactive, transient ortho-quinonoid species that serves as a versatile intermediate in organic synthesis, particularly in [4+2] cycloadditions to construct 1,4-benzoxazine scaffolds [1]. Unlike its more stable para-isomer (1,4-benzoquinone monoimine, p-BQMI), o-BQMI possesses an ortho-arrangement of the imine and carbonyl groups, which imparts unique regiochemical outcomes and redox properties [2].

Why o-Benzoquinone Monoimine Cannot Be Interchanged with Isomeric or N-Substituted Analogues


Generic substitution of 6-iminocyclohexa-2,4-dien-1-one (o-BQMI) with para-quinone monoimines or N-substituted ortho-quinone monoimines would fail due to fundamental differences in regiospecific reactivity, electronic structure, and coordination chemistry. The ortho arrangement of the imine and carbonyl groups in o-BQMI dictates a regiochemical pathway in inverse-electron-demand Diels–Alder (IEDDA) reactions that is distinct from that of para-isomers, leading to different heterocyclic products [1]. Furthermore, the unsubstituted NH group in o-BQMI enables tautomerism and hydrogen-bonding interactions that are absent in N-aryl or N-alkyl derivatives, critically affecting metal coordination modes and redox behavior [2]. The compound's inherent lability—hydrolyzing to o-benzoquinone at pH 6–8 and dimerizing to 2-aminophenoxazin-3-one at room temperature—further precludes direct replacement with more stable but functionally divergent analogs [3].

Quantitative Differentiation Evidence for 6-Iminocyclohexa-2,4-dien-1-one vs. Closest Analogs and Alternatives


Biocatalytic Generation of o-Quinone Imine for 1,4-Benzoxazine Synthesis vs. Conventional Stoichiometric Oxidation: Green Chemistry Metrics Quantification

The biocatalytic route employing horseradish peroxidase to generate o-quinone imine from o-aminophenol for IEDDA cycloaddition to 1,4-benzoxazines was compared with conventional chemical oxidation methods. The E-factor and generalized reaction mass efficiency (gRME) were quantified for both approaches. The biocatalytic route was approximately twice as green by these metrics [1].

Green Chemistry Biocatalysis 1,4-Benzoxazine Synthesis

Qualitatively Different Metal-Ligand Bonding in Ru(acac)2 Complexes of o-Benzoquinone Monoimine versus All-O-Donor o-Benzoquinone Ligands

In bis(acetylacetonato)ruthenium complexes, o-benzoquinone monoimine (o-BQMI) ligands adopt a spin-paired (diamagnetic) electronic configuration, whereas the analogous all-O-donor o-benzoquinone ligands exhibit an S=1 ground state based on a Ru(III)/o-benzosemiquinone formulation. The all-O-donor complexes show close intermolecular O···O contacts of about 5.3 Å enabling spin-spin interactions, while the monoimine analogs lack such contacts and have weaker intramolecular dπ-π* interactions [1].

Coordination Chemistry Ruthenium Complexes Redox-Active Ligands

Tyrosinase-Catalyzed Oxidation of 2-Aminophenol to o-Quinone Imine: Kinetic Parameters Compared with Other Tyrosinase Substrates

The kinetic constants for the tyrosinase-catalyzed oxidation of 2-aminophenol (OAP) to o-quinone imine were determined: kcat = 75 ± 2 s⁻¹, Km OAP = 1.8 ± 0.2 mM, Km O₂ = 25 ± 4 μM. The subsequent non-enzymatic coupling and cyclization of o-quinone imine with OAP proceed with rate constants of 6.91 ± 0.03 μM⁻¹s⁻¹ (coupling) and 2.59 × 10⁻² ± 5.31 × 10⁻⁴ s⁻¹ (cyclization) to form 2-aminophenoxazin-3-one (APX) [1]. The kcat for OAP (75 s⁻¹) is comparable to that of the diphenolase substrate L-dopa (typical kcat ~25-100 s⁻¹ for mushroom tyrosinase), indicating that o-aminophenols are processed with similar catalytic efficiency to the native diphenol substrates [2].

Enzyme Kinetics Tyrosinase 2-Aminophenol Oxidation

Regiospecific Inverse-Electron-Demand Diels–Alder Reactivity of o-Benzoquinone Monoimine vs. para-Benzoquinone Monoimine

o-Benzoquinone monoimine (o-BQMI) undergoes regiospecific [4+2] inverse-electron-demand Diels–Alder (IEDDA) cycloaddition with cyclic enamines to exclusively form 1,4-benzoxazine scaffolds in a step- and atom-economic fashion, without requiring steric or electronic stabilization of the quinone monoimine intermediate [1]. In contrast, para-benzoquinone monoimine (p-BQMI) primarily undergoes electrophilic coupling with phenols to yield indophenol dyes, and does not participate in analogous IEDDA reactions with enamines due to its differing regioelectronic profile [2]. The ortho topology of the imine and carbonyl groups in o-BQMI is essential for the concerted cycloaddition mechanism.

Cycloaddition Quinone Imine Regioselectivity

pH-Dependent Hydrolysis of o-Benzoquinone Monoimine to o-Benzoquinone vs. Stability of 2-Aminophenol Precursor

o-Benzoquinone monoimine (o-BQMI) undergoes pH-dependent hydrolysis to o-benzoquinone specifically in the pH range 6–8, while remaining stable at alkaline pH (8–12) [1]. This contrasts with its reduced precursor 2-aminophenol, which is stable across this pH range but undergoes autoxidation at elevated pH (>9) with a first-order rate constant that increases with pH. The differential pH stability profile of o-BQMI dictates that its generation and use must be conducted under carefully controlled pH conditions to avoid hydrolytic loss to o-benzoquinone.

Hydrolysis Stability pH-Dependent Reactivity Quinone Imine

High-Impact Application Scenarios for 6-Iminocyclohexa-2,4-dien-1-one Based on Quantified Differentiation Evidence


Biocatalytic One-Pot Synthesis of 1,4-Benzoxazine-Based Pharmaceuticals via o-Quinone Imine Intermediate

The biocatalytic generation of 6-iminocyclohexa-2,4-dien-1-one from 2-aminophenols using horseradish peroxidase enables a green, one-pot, two-step synthesis of 1,4-benzoxazine derivatives with yields between 42% and 92% [1]. The approximately twofold improvement in green chemistry metrics (E-factor, gRME) compared to conventional stoichiometric oxidation methods makes this route particularly attractive for pharmaceutical intermediate synthesis under sustainable manufacturing mandates [1].

Design of Spin-Switchable Redox-Active Ruthenium Complexes Using o-Benzoquinone Monoimine Ligands

The observation that Ru(acac)₂ complexes with o-benzoquinone monoimine ligands adopt a spin-paired ground state (S=0), in contrast to the S=1 ground state of all-O-donor o-benzoquinone analogs, establishes o-BQMI as a ligand for tuning spin state and intermolecular magnetic interactions in molecular materials [1]. This qualitative difference in metal-ligand bonding (weaker dπ-π* interactions; absence of close O···O contacts) can be exploited in the design of redox-switchable magnetic systems [1].

High-Throughput Tyrosinase Inhibition Assays Using 2-Aminophenol/o-Quinone Imine as a Substrate Pair

The well-characterized kinetic parameters for tyrosinase-catalyzed oxidation of 2-aminophenol to o-quinone imine (kcat = 75 s⁻¹, Km OAP = 1.8 mM) and the subsequent rate of 2-aminophenoxazin-3-one formation (6.91 μM⁻¹s⁻¹) provide a robust enzyme assay system for screening tyrosinase inhibitors relevant to cosmetics and dermatology [1]. The convenience of spectrophotometric monitoring of APX formation at 432 nm (ε = 23.4 mM⁻¹cm⁻¹) enables high-throughput compound screening [2].

Atom-Economic Construction of 1,4-Benzoxazine Scaffolds via Structurally Unbiased o-Quinone Monoimine Intermediate

The demonstrated ability to utilize structurally unbiased (unprotected, unsubstituted) o-benzoquinone monoimine for regiospecific [4+2] cycloaddition with cyclic enamines to construct tricyclic 1,4-benzoxazines opens access to pharmacologically relevant heterocycles without the need for steric or electronic stabilization of the reactive intermediate [1]. This distinguishes 6-iminocyclohexa-2,4-dien-1-one from N-aryl or tert-butyl-substituted analogs that require pre-introduced stabilizing groups.

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